molecular formula C10H5Br2NO3 B13824391 2-Amino-6,8-dibromo-3-formylchromone CAS No. 288399-44-0

2-Amino-6,8-dibromo-3-formylchromone

Cat. No.: B13824391
CAS No.: 288399-44-0
M. Wt: 346.96 g/mol
InChI Key: GMBVUDXGLSXHIJ-UHFFFAOYSA-N
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Description

2-Amino-6,8-dibromo-3-formylchromone is a chemical compound with the molecular formula C10H5Br2NO3 It is a derivative of chromone, characterized by the presence of amino, dibromo, and formyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the use of N,N-dimethylformamide and bis(trichloromethyl) carbonate in 1,2-dichloroethane at temperatures ranging from 0 to 20°C . The reaction proceeds with the addition of 3,5-dibromo-2-hydroxyacetophenone under similar conditions .

Industrial Production Methods

While specific industrial production methods for 2-Amino-6,8-dibromo-3-formylchromone are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle bromine and other reactive intermediates.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6,8-dibromo-3-formylchromone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Amino-6,8-dibromo-3-formylchromone involves its interaction with specific molecular targets. For instance, its inhibitory activity against urease is attributed to its ability to bind to the active site of the enzyme, thereby preventing the hydrolysis of urea . The presence of bromine atoms enhances its binding affinity and specificity towards the target enzyme.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-6,8-dibromo-3-formylchromone is unique due to the presence of both amino and dibromo groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

CAS No.

288399-44-0

Molecular Formula

C10H5Br2NO3

Molecular Weight

346.96 g/mol

IUPAC Name

2-amino-6,8-dibromo-4-oxochromene-3-carbaldehyde

InChI

InChI=1S/C10H5Br2NO3/c11-4-1-5-8(15)6(3-14)10(13)16-9(5)7(12)2-4/h1-3H,13H2

InChI Key

GMBVUDXGLSXHIJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1C(=O)C(=C(O2)N)C=O)Br)Br

Origin of Product

United States

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